

Application Note: Quantitative Analysis of Disperse Orange 29 by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse orange 29*

Cat. No.: *B3427777*

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Introduction

Disperse Orange 29 is a synthetic dye used in the textile industry for dyeing polyester and other synthetic fibers.^{[1][2]} Due to its potential environmental and health impacts, a sensitive and selective analytical method for its quantification is crucial. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of **Disperse Orange 29** in various matrices. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high sensitivity and specificity.

Materials and Methods

Reagents and Standards

- **Disperse Orange 29** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate (LC-MS grade)
- Formic acid (LC-MS grade)

- Ultrapure water

Instrumentation

- Liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.[1]
- C18 symmetry column (100 mm x 4.6 mm, 3.5 μ m).[1]
- Electrospray Ionization (ESI) source.[1]

Experimental Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Disperse Orange 29** analytical standard and dissolve it in 10 mL of methanol.
- Working Stock Solution (10 μ g/mL): Dilute 100 μ L of the primary stock solution to 10 mL with methanol.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 70:30 v/v acetonitrile:5 mM ammonium acetate).

Sample Preparation (Textile Samples)

- Accurately weigh 1.0 g of the textile sample and cut it into small pieces.
- Add 20 mL of methanol to the sample in a conical flask.
- Sonicate the sample for 30 minutes at 50°C.[3][4]
- Centrifuge the extract at 10,000 rpm for 10 minutes.[3][4]
- Filter the supernatant through a 0.22 μ m PTFE syringe filter.
- The filtered extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental parameters for the LC-MS/MS analysis are outlined in the tables below.

Data Presentation

The quantitative data for the LC-MS/MS method for **Disperse Orange 29** is summarized in the following tables.

Table 1: LC Parameters

| Parameter | Value | Reference |
|--------------------|--|---------------------|
| Column | C18 symmetry (100 mm x 4.6 mm, 3.5 μ m) | [1] |
| Mobile Phase | A: 5.0 mM ammonium acetate in waterB: Acetonitrile | [1] |
| Gradient | 70% B | [1] |
| Flow Rate | 0.8 mL/min (split to 0.2 mL/min into MS source) | [1] |
| Column Temperature | 40°C | [1] |
| Injection Volume | 10 μ L | [1] |

Table 2: MS Parameters

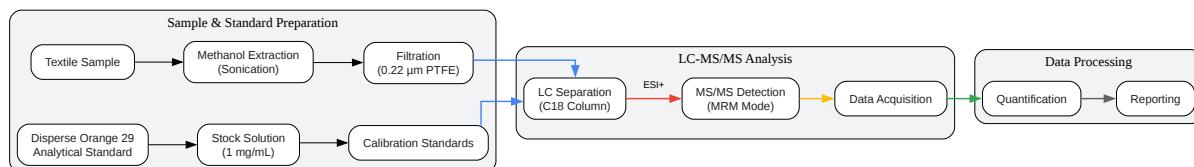
| Parameter | Value | Reference |
|------------------|---|---------------------|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [1] |
| MRM Transition | m/z 273.2 -> 120.1 | [1] |
| Dwell Time | 200 ms | |
| Collision Energy | Optimized for the specific instrument | |
| Cone Voltage | Optimized for the specific instrument | |

Table 3: Method Performance

| Parameter | Value |
|-------------------------------|-----------------------------|
| Linearity (r^2) | > 0.995 |
| Limit of Detection (LOD) | 1.0 $\mu\text{g}/\text{kg}$ |
| Limit of Quantification (LOQ) | 3.0 $\mu\text{g}/\text{kg}$ |
| Recovery | 92.1% - 98.7% |

Experimental Workflow Visualization

The overall experimental workflow for the quantification of **Disperse Orange 29** is depicted in the following diagram.



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Caption: Experimental workflow for **Disperse Orange 29** quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of **Disperse Orange 29**. The simple sample preparation protocol and the high specificity of MRM detection make this method suitable for routine analysis in quality control and research laboratories.

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